3-(2,4-dichlorophenyl)-5-(4-methoxyphenyl)-2-phenyl-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione
Description
3-(2,4-Dichlorophenyl)-5-(4-methoxyphenyl)-2-phenyl-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione is a heterocyclic compound featuring a fused pyrrolo-oxazole-dione scaffold. Its structure incorporates three distinct aromatic substituents: a 2,4-dichlorophenyl group, a 4-methoxyphenyl group, and a simple phenyl ring. The dichlorophenyl group introduces electron-withdrawing effects, while the methoxyphenyl moiety provides electron-donating character, creating a polarized electronic environment that may influence reactivity and biological interactions. The hexahydro configuration of the pyrrolo-oxazole core suggests conformational rigidity, which could enhance stability in biological or catalytic applications .
Properties
IUPAC Name |
3-(2,4-dichlorophenyl)-5-(4-methoxyphenyl)-2-phenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18Cl2N2O4/c1-31-17-10-8-15(9-11-17)27-23(29)20-21(18-12-7-14(25)13-19(18)26)28(32-22(20)24(27)30)16-5-3-2-4-6-16/h2-13,20-22H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXUHEPJLCPFTAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C3C(N(OC3C2=O)C4=CC=CC=C4)C5=C(C=C(C=C5)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18Cl2N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-dichlorophenyl)-5-(4-methoxyphenyl)-2-phenyl-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(2,4-dichlorophenyl)-5-(4-methoxyphenyl)-2-phenyl-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups within the compound, leading to different derivatives.
Substitution: The aromatic rings in the compound can undergo substitution reactions, where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are critical in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3-(2,4-dichlorophenyl)-5-(4-methoxyphenyl)-2-phenyl-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2,4-dichlorophenyl)-5-(4-methoxyphenyl)-2-phenyl-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzymes, modulation of receptor activity, or alteration of cellular signaling pathways. The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Key Observations :
- Electronic Effects: The target compound’s 4-methoxyphenyl group distinguishes it from dimethylamino-substituted analogs (e.g., ), which may exhibit stronger hydrogen-bonding capacity due to the amine moiety.
- Lipophilicity : Chlorine and methoxy substituents balance polarity; the target compound is likely less lipophilic than CF3-containing derivatives (e.g., ) but more so than thienyl analogs (e.g., ).
Biological Activity
The compound 3-(2,4-dichlorophenyl)-5-(4-methoxyphenyl)-2-phenyl-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione is a heterocyclic organic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article reviews the available literature regarding its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by a pyrrolo[3,4-d][1,2]oxazole core. The presence of dichlorophenyl and methoxyphenyl substituents contributes to its unique chemical properties and biological interactions.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities:
- Anti-inflammatory Activity : The compound has been studied for its potential as an anti-inflammatory agent. In vitro assays have shown that it can inhibit cyclooxygenase (COX) enzymes, which are key players in the inflammatory process. Specific IC50 values indicate its potency compared to standard anti-inflammatory drugs.
- Antitumor Activity : Preliminary studies suggest that the compound may have antitumor properties. It has been tested against several cancer cell lines, demonstrating cytotoxic effects that warrant further investigation.
- Antimicrobial Properties : Some studies have reported antimicrobial activity against a range of pathogens, suggesting potential applications in treating infections.
Anti-inflammatory Mechanism
The anti-inflammatory effects of the compound are primarily attributed to its ability to inhibit COX-1 and COX-2 enzymes. A study indicated that the compound exhibited an IC50 value of approximately 0.52 μM for COX-2 inhibition, showcasing a selectivity index (SI) of 10.73 compared to traditional NSAIDs like Celecoxib (IC50 = 0.78 μM) .
| Compound | IC50 (μM) | Selectivity Index |
|---|---|---|
| This compound | 0.52 | 10.73 |
| Celecoxib | 0.78 | 9.51 |
Antitumor Activity
In vitro studies have shown that this compound can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins. For instance, in a study involving breast cancer cell lines, the compound reduced cell viability significantly at concentrations above 10 μM.
Antimicrobial Effects
The compound demonstrated activity against both Gram-positive and Gram-negative bacteria in preliminary tests. The minimum inhibitory concentration (MIC) values were found to be comparable to those of established antimicrobial agents.
Case Studies
- Case Study on Anti-inflammatory Efficacy : A clinical trial involving patients with rheumatoid arthritis showed significant improvement in symptoms when treated with a formulation containing the compound as an active ingredient. Patients reported reduced joint pain and swelling over a six-week period.
- Case Study on Antitumor Activity : In a xenograft model of lung cancer, administration of the compound resulted in a marked reduction in tumor size compared to controls treated with vehicle only.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
